![molecular formula C16H15N3O3 B2593551 (2E,3E)-3-(N-hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one CAS No. 339279-53-7](/img/structure/B2593551.png)
(2E,3E)-3-(N-hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one
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Description
(2E,3E)-3-(N-hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one is a useful research compound. Its molecular formula is C16H15N3O3 and its molecular weight is 297.314. The purity is usually 95%.
BenchChem offers high-quality (2E,3E)-3-(N-hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E,3E)-3-(N-hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antituberculosis Activity
Hydrazone compounds have been synthesized and tested for their potential as antimicrobial and antituberculosis agents. The synthesis of new metal complexes with hydrazone ligands has shown potent activity against bacterial and fungal pathogens, as well as the M. tuberculosis strain . This suggests that similar hydrazone compounds could be developed into drugs to combat infectious diseases.
Antioxidant Properties
The antioxidant activity of hydrazone compounds is another area of interest. Some hydrazones have demonstrated the ability to decolorize the DPPH solution, indicating their potential as antioxidants . This property is valuable in the development of treatments for oxidative stress-related conditions.
Analytical Chemistry Applications
Hydrazone complexes have been utilized in the detection and determination of metals and some organic constituents in pharmaceutical formulations . Their ability to form complexes with metals can be harnessed in analytical methods to quantify and monitor the presence of various substances.
Agrochemical Research
In agrochemical discovery and development, hydrazone derivatives serve as reagents for multiple synthesis chemistry. They are involved in the synthesis of alkenyl iodide, pyrazole rings, and the reduction of hydrazones for the synthesis of chiral amines . These reactions are crucial for creating compounds with agricultural applications.
Medicinal Chemistry
Hydrazones find diverse applications in medicinal chemistry due to their reactivity towards electrophiles and nucleophiles. They are constituents in drugs with anti-inflammatory , antimicrobial , muscle relaxant , antihistaminic , antiviral , antituberculous , analgesic , and antibacterial properties .
Synthesis of Bioactive Compounds
The synthesis of hydrazones and their transition metal complexes is a significant research area. These compounds are explored for their bioactive properties, which include antimicrobial, antituberculosis, and antioxidant activities . The precise characterization and study of these compounds contribute to the discovery of new bioactive molecules.
Drug Development
Hydrazone compounds are also studied for their potential as oral drugs through in silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies. These studies help predict the pharmacokinetics of potential drug candidates .
Cancer Research
The cytotoxic activities of hydrazone compounds against selected human cancer cell lines are evaluated to explore their potential as cancer therapeutics. Their ability to inhibit the growth of cancer cells is a promising avenue for the development of new anticancer drugs .
properties
IUPAC Name |
(2E,3E)-3-hydroxyimino-2-[(4-methoxyphenyl)hydrazinylidene]-1-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-22-14-9-7-13(8-10-14)18-19-15(11-17-21)16(20)12-5-3-2-4-6-12/h2-11,18,21H,1H3/b17-11+,19-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAMJUMJUNTHSW-DEBUNUGRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NN=C(C=NO)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/N=C(\C=N\O)/C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,3E)-3-(N-hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one |
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